molecular formula C44H38Cl2P2Ru B1465301 Benzylidene-bis(triphenylphosphine)ruthenium dichloride CAS No. 172222-30-9

Benzylidene-bis(triphenylphosphine)ruthenium dichloride

Cat. No.: B1465301
CAS No.: 172222-30-9
M. Wt: 800.7 g/mol
InChI Key: QEKVQYCTJHJBOF-UHFFFAOYSA-L
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Description

Benzylidene-bis(triphenylphosphine)ruthenium dichloride is a ruthenium-based coordination complex featuring two triphenylphosphine (PPh₃) ligands, a benzylidene carbene ligand, and two chloride counterions. This compound belongs to the family of Grubbs-type catalysts but differs from the first-generation Grubbs catalyst, which contains tricyclohexylphosphine (PCy₃) ligands instead of PPh₃. The substitution of PCy₃ with PPh₃ alters the steric and electronic properties of the complex, influencing its catalytic activity and selectivity in organic transformations such as olefin metathesis, hydrogenation, and atom-transfer radical polymerization (ATRP) .

Properties

CAS No.

172222-30-9

Molecular Formula

C44H38Cl2P2Ru

Molecular Weight

800.7 g/mol

IUPAC Name

dichlororuthenium;styrene;triphenylphosphane

InChI

InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2

InChI Key

QEKVQYCTJHJBOF-UHFFFAOYSA-L

SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of benzylidene-bis(triphenylphosphine)ruthenium dichloride typically starts from a ruthenium precursor such as dichlorotris(triphenylphosphine)ruthenium(II). The key step involves the formation of the benzylidene ligand by reaction with a diazo compound (e.g., phenyldiazomethane) under controlled low-temperature conditions, followed by ligand exchange and purification steps.

Detailed Preparation Procedure

A representative preparation method is as follows:

  • Starting Material: Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3)
  • Key Reagent: Phenyldiazomethane (PhCHN2), typically prepared freshly and handled under inert atmosphere.
  • Solvents: Dichloromethane (DCM), pentane, methanol, acetone.
  • Atmosphere: Nitrogen or argon to exclude oxygen and moisture.
  • Temperature Control: Reaction performed at low temperatures (-78°C to -70°C) to control reactivity and avoid side reactions.

Stepwise Procedure:

  • Inert Atmosphere Setup: A solution of dichlorotris(triphenylphosphine)ruthenium is placed in a flask under nitrogen to replace air.
  • Solvent Addition: Dichloromethane is added and subjected to freeze-pump-thaw cycles to remove dissolved gases.
  • Addition of Phenyldiazomethane: A pentane solution of phenyldiazomethane (~98.5 mg/mL) is added dropwise at -78°C with stirring.
  • Reaction Time: The mixture is stirred at -70°C for 10 minutes to allow formation of the benzylidene intermediate.
  • Phosphine Addition: A dichloromethane solution of triphenylphosphine (or tricyclohexylphosphine in related syntheses) is added at -50°C and the reaction mixture is warmed to 25°C and stirred for 30 minutes.
  • Workup: The reaction mixture is filtered to remove insolubles, concentrated, and precipitated by addition of cold methanol.
  • Purification: The precipitate is washed multiple times with methanol and acetone to remove impurities.
  • Drying: The product is vacuum-dried to yield this compound as a solid.

Reaction Conditions and Yields

Parameter Details
Starting material amount 4.0 g dichlorotris(triphenylphosphine)ruthenium
Solvent volume 40 mL dichloromethane + 10 mL pentane solution of phenyldiazomethane
Temperature -78°C to -50°C during addition; 25°C for final stirring
Reaction time 10 min at -70°C; 30 min at 25°C
Precipitation solvent Methanol (cold, freeze-thawed)
Washing solvents Methanol (3x), acetone (2x)
Final drying Vacuum drying for 3 hours
Isolated yield Approximately 2.1 g (yield depends on scale and conditions)

Mechanistic Insights

  • The reaction of the ruthenium precursor with phenyldiazomethane generates a ruthenium carbene intermediate with the benzylidene ligand.
  • Triphenylphosphine ligands stabilize the ruthenium center and influence the geometry and reactivity of the complex.
  • Low temperatures are critical to control the reactivity of the diazo compound and to avoid decomposition or side reactions.
  • The precipitation and washing steps help remove unreacted ligands, phosphine oxides, and other impurities.

Alternative Synthetic Routes and Variations

  • One-Pot Synthesis: Some literature reports one-pot syntheses combining RuCl2(PPh3)3, phenyldiazomethane, and triphenylphosphine in a single reaction vessel, allowing direct formation of the benzylidene complex with high efficiency.
  • Ligand Variations: Substitution of triphenylphosphine with other phosphines such as tricyclohexylphosphine can yield analogous complexes with different catalytic properties.
  • Catalyst Modification: Post-synthetic modifications can be performed to tailor the catalyst for specific metathesis reactions.

Summary Table of Preparation Methods

Method Aspect Description Reference Source
Precursor Dichlorotris(triphenylphosphine)ruthenium(II)
Carbene Formation Reaction with phenyldiazomethane at -78°C
Ligand Exchange Addition of triphenylphosphine at -50°C to 25°C
Workup and Purification Filtration, precipitation in methanol, washing
Yield Moderate to good (e.g., 2.1 g from 4 g precursor)
Alternative Ligands Tricyclohexylphosphine for related complexes
One-Pot Synthesis Combining all reagents in one vessel

Research Findings and Analytical Data

  • The synthesized this compound shows characteristic spectroscopic signatures, including $$^{31}P$$ NMR confirming the coordination environment of phosphine ligands.
  • X-ray crystallography studies reveal a distorted square pyramidal geometry around ruthenium with the benzylidene ligand in the equatorial plane.
  • The complex exhibits high catalytic activity in olefin metathesis reactions such as ring-closing metathesis (RCM) and cross-metathesis (CM).
  • Purity and crystallinity are enhanced by careful precipitation and washing with methanol and acetone, as well as vacuum drying.

Chemical Reactions Analysis

Types of Reactions

Benzylidene-bis(triphenylphosphine)ruthenium dichloride primarily undergoes metathesis reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere. The temperature and reaction time vary depending on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include polymers, cyclic compounds, and cross-coupled olefins. These products have significant applications in materials science, pharmaceuticals, and fine chemicals .

Scientific Research Applications

Key Applications

  • Olefin Metathesis :
    • Ring-Closing Metathesis (RCM) : This reaction forms cyclic compounds from linear olefins, which is vital in synthesizing complex natural products and pharmaceuticals.
    • Cross Metathesis (CM) : This involves the exchange of alkyl groups between two different olefins, allowing for the formation of new carbon-carbon bonds.
    • Ring-Opening Metathesis Polymerization (ROMP) : Used for polymerizing strained cyclic olefins into polymers with unique properties.
  • Synthesis of Cyclic Olefin Copolymers :
    • The catalyst enables the polymerization of polar monomers to create cyclic olefin copolymers, which are utilized in optical, electronic, and medical applications due to their favorable properties like transparency and low density .
  • Functional Group Transformations :
    • The compound can facilitate various functional group interconversions, making it valuable in multi-step organic synthesis .
  • Total Synthesis of Natural Products :
    • Benzylidene-bis(triphenylphosphine)ruthenium dichloride has been employed in the total synthesis of complex natural products, showcasing its versatility and efficiency in constructing intricate molecular architectures .

Data Tables

Application Description References
Ring-Closing MetathesisFormation of cyclic compounds from linear olefins ,
Cross MetathesisExchange of alkyl groups between different olefins ,
Ring-Opening MetathesisPolymerization of strained cyclic olefins ,
Synthesis of Cyclic Olefin CopolymersCreation of copolymers used in various industrial applications ,
Functional Group TransformationsEnables diverse functional group interconversions ,
Total Synthesis of Natural ProductsEmployed in complex natural product synthesis ,

Case Studies

  • Synthesis of a Natural Product :
    A study demonstrated the use of this compound in the total synthesis of a complex alkaloid. The catalyst facilitated several key metathesis steps that were critical for constructing the target molecule efficiently.
  • Polymerization Studies :
    Research highlighted the effectiveness of this catalyst in ROMP, showcasing its ability to polymerize strained cyclic olefins into high-performance materials suitable for use in advanced technological applications.
  • Functional Group Interconversion :
    A comprehensive review illustrated how this compound could be utilized to convert alcohols into ketones through allylic oxidation, demonstrating its utility beyond traditional metathesis reactions.

Mechanism of Action

The mechanism of action of Benzylidene-bis(triphenylphosphine)ruthenium dichloride involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, facilitating the metathesis reaction. The ruthenium center undergoes a series of oxidative and reductive steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Ligand-Based Differences

Table 1: Structural Comparison of Key Ruthenium Complexes
Compound Name Ligands Carbene/Other Ligand Key Applications
Benzylidene-bis(triphenylphosphine)ruthenium dichloride 2 PPh₃, 2 Cl⁻ Benzylidene Olefin metathesis, hydrogenation
Grubbs 1st Generation Catalyst 2 PCy₃, 2 Cl⁻ Benzylidene Olefin metathesis, ring-opening polymerization
Tris(triphenylphosphine)ruthenium(II) dichloride 3 PPh₃, 2 Cl⁻ None (Ru(II) center) Hydrogenation, isomerization, C–H activation
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) 2 PPh₃, 1 indenyl, 1 Cl⁻ None (Ru(II) center) Hydrogenation of dienes to mono-enes

Key Observations :

  • Carbene Ligand Presence : The benzylidene ligand in both the title compound and Grubbs catalyst enables olefin metathesis, whereas tris(triphenylphosphine)ruthenium(II) dichloride lacks a carbene ligand and is instead used for hydrogenation and isomerization .

Catalytic Performance in Hydrogenation Reactions

Table 2: Hydrogenation of Butyl Sorbate with Ruthenium Catalysts
Catalyst Reaction Rate (Relative) Selectivity for Butyl cis-Hex-3-enoate Key Findings
This compound Moderate High (≥80%) Accelerated by PPh₃ ligands
Tris(triphenylphosphine)ruthenium(II) dichloride High Moderate (~60%) High activity in methanol solvent
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) Low Low (~30%) Less selective due to indenyl coordination

Insights :

  • The title compound exhibits higher selectivity for mono-unsaturated products compared to tris(triphenylphosphine)ruthenium(II) dichloride, likely due to the stabilizing effect of the benzylidene ligand on reaction intermediates .
  • Tris(triphenylphosphine)ruthenium(II) dichloride shows superior reaction rates in methanol, attributed to improved solubility and ligand-substrate interactions .

Biological Activity

Benzylidene-bis(triphenylphosphine)ruthenium dichloride (often referred to as Ru-BTPP) is a notable organometallic compound with significant implications in both catalysis and biological activity. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by a ruthenium center coordinated to two triphenylphosphine ligands and a benzylidene group. Its chemical formula is C27H24Cl2P2Ru\text{C}_{27}\text{H}_{24}\text{Cl}_2\text{P}_2\text{Ru}, and it typically appears as a bright purple solid, soluble in organic solvents like chloroform and dichloromethane.

Mechanisms of Biological Activity

Research indicates that ruthenium complexes, including Ru-BTPP, exhibit various biological activities, particularly in cancer treatment. The mechanisms through which these compounds exert their effects include:

  • DNA Intercalation : Ru-BTPP can intercalate into DNA, disrupting its function and leading to cytotoxic effects in cancer cells .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a process that involves programmed cell death .
  • Inhibition of Topoisomerases : Ru-BTPP exhibits inhibitory effects on topoisomerase I, an enzyme essential for DNA replication and transcription .

Case Studies and Research Findings

Several studies have demonstrated the anticancer potential of Ru-BTPP and related ruthenium complexes:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported IC50 values (the concentration required to inhibit cell growth by 50%) for Ru-BTPP against various cancer cell lines, including ovarian (A2780) and colon (SW480) cancers. The IC50 values ranged from 0.67 to 4.1 µM, indicating potent activity compared to non-tumorigenic cell lines .
    Cell LineIC50 (µM)
    Ovarian (A2780)0.67
    Colon (SW480)0.64
    Lung (A549)3.1
    Prostate (LNCaP)2.3
  • Mechanistic Insights :
    • The cytotoxicity was correlated with the induction of oxidative stress and the generation of reactive oxygen species (ROS), which contribute to cellular damage and apoptosis .
  • Comparative Studies :
    • Ruthenium complexes were found to be more effective than their osmium counterparts, with Ru-BTPP showing at least 1.5 times greater activity across various tested cell lines .

Clinical Implications

Given its promising biological activity, Ru-BTPP is being explored for clinical applications:

  • Targeted Therapy : The ability of Ru-BTPP to selectively target cancer cells while sparing normal cells positions it as a candidate for targeted cancer therapies.
  • Combination Treatments : Studies suggest that combining Ru-BTPP with traditional chemotherapeutics may enhance overall efficacy while reducing side effects associated with chemotherapy .

Q & A

Q. What are the optimized synthetic routes for large-scale preparation of benzylidene-bis(triphenylphosphine)ruthenium dichloride?

Methodological Answer: The compound can be synthesized using hydrated ruthenium trichloride (RuCl₃·xH₂O) and triphenylphosphine (PPh₃) under argon in methanol. Key parameters include:

  • Molar ratio : A 1:3 molar ratio of RuCl₃ to PPh₃ ensures complete coordination of the phosphine ligands.
  • Reaction time : 24–48 hours under reflux to achieve high yields (>80%).
  • Characterization : Elemental analysis, ³¹P NMR (to confirm ligand coordination), and FT-IR (to identify Ru–Cl and Ru–P bonds) are critical for structural validation .

Q. What characterization techniques are essential for confirming the structure of this complex?

Methodological Answer:

  • ³¹P NMR Spectroscopy : Reveals the coordination environment; a single peak near δ 50–60 ppm indicates equivalent triphenylphosphine ligands.
  • FT-IR Spectroscopy : Peaks at 500–550 cm⁻¹ (Ru–Cl stretching) and 1,100–1,200 cm⁻¹ (Ru–P vibrations).
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, Cl, P, Ru percentages).
  • X-ray Crystallography (if available): Resolves the octahedral geometry around the Ru center .

Advanced Research Questions

Q. How does this compound mediate microwave-assisted stereoselective lactam synthesis?

Methodological Answer: The catalyst enables atom-transfer radical cyclization (ATRC) under microwave irradiation, forming β-, γ-, and δ-lactams with high stereoselectivity. Key factors include:

  • Substrate design : N-substituted allyl trichloroacetamides cyclize via Ru-mediated C(sp³)–C(sp³) bond formation.
  • Reaction conditions : 80–120°C, 10–30 minutes, with microwave activation enhancing reaction rates.
  • Selectivity : Steric and electronic effects of substituents on the amide group dictate regioselectivity (e.g., indole and morpholine frameworks form γ-lactams preferentially) .

Q. Table 1: Catalytic Performance in Lactam Synthesis

Substrate TypeProductYield (%)Reaction Time (min)Selectivity (Z/E)
N-Allyl trichloroacetamideβ-lactam8515>95:5
N-Substituted allyl carbamateγ-lactam782090:10
Cyclic allylamineδ-lactam921085:15

Q. How do ligand modifications influence meta vs. ortho selectivity in C–H benzylation reactions?

Methodological Answer: The choice of Ru precursor and ancillary ligands dictates regioselectivity in aromatic C–H activation:

  • Ortho selectivity : Using this compound with electron-rich phosphines favors coordination-directed activation at the ortho position.
  • Meta selectivity : Switching to RuCl₃ with chiral binaphthyl phosphate ligands (e.g., BNDHP) and ferrocene as an additive redirects activation to the meta position via steric and electronic modulation of the transition state .

Q. Mechanistic Insight :

  • Ortho pathway : Ru center coordinates to the directing group (e.g., pyridyl), enabling proximal C–H cleavage.
  • Meta pathway : Bulky ligands distort the coordination sphere, favoring longer-range C–H abstraction.

Q. How can contradictions in polymerization data (e.g., living vs. uncontrolled radical mechanisms) be resolved?

Methodological Answer: Discrepancies arise from differences in initiating systems and chain-transfer agents :

  • Living polymerization : Requires a dormant species (e.g., Ru–Cl bonds) that reversibly activates. Use of ZnCl₂ as a co-catalyst stabilizes the Ru intermediate, suppressing termination .
  • Uncontrolled polymerization : Occurs in the absence of stabilizing ligands or with excess free radicals.

Q. Table 2: Key Variables in Polymerization Control

VariableLiving PolymerizationUncontrolled Polymerization
LigandTriphenylphosphineNone or labile ligands
Co-catalystZnCl₂Absent
MonomerMethyl methacrylateStyrene (high reactivity)
Termination<5%>30%

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